5-(3-chlorophenyl)furan-2-carbonyl Chloride
Description
Properties
IUPAC Name |
5-(3-chlorophenyl)furan-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBONYOXUBWINEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397380 | |
| Record name | 5-(3-chlorophenyl)furan-2-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92973-26-7 | |
| Record name | 5-(3-chlorophenyl)furan-2-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(3-chlorophenyl)furan-2-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 5-(3-chlorophenyl)furan-2-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The compound undergoes rapid hydrolysis in aqueous environments to form 5-(3-chlorophenyl)furan-2-carboxylic acid:
Conditions : Proceeds at room temperature in water or moist solvents.
Mechanism : Nucleophilic acyl substitution, where water acts as the nucleophile.
Alcoholysis to Esters
Reaction with alcohols produces furoate esters, critical for polymer and biofuel synthesis :
Conditions :
-
Base (e.g., pyridine) to neutralize HCl.
-
Anhydrous solvents (e.g., THF, dichloromethane).
Example : Reaction with ethanol yields ethyl 5-(3-chlorophenyl)furan-2-carboxylate.
Aminolysis to Amides
Primary or secondary amines react to form substituted amides:
Applications : Pharmaceutical intermediates (e.g., kinase inhibitors).
Conditions :
-
Mild temperatures (0–25°C).
-
Polar aprotic solvents (e.g., DMF).
Condensation Reactions
The carbonyl chloride group participates in Friedel-Crafts acylation or nucleophilic aromatic substitution, though limited by the furan ring’s electron-withdrawing substituents.
Friedel-Crafts Acylation
Reactivity with electron-rich arenes (e.g., anisole):
Limitations : Low yields due to furan’s deactivation .
Polymerization
The compound serves as a monomer for polyesters or polyamides via interfacial polymerization:
Conditions :
Scientific Research Applications
5-(3-chlorophenyl)furan-2-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)furan-2-carbonyl chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
The following analysis compares 5-(3-chlorophenyl)furan-2-carbonyl chloride with structurally or functionally related compounds, focusing on substituent effects, synthetic routes, yields, and applications.
Substituent Variations on the Aromatic Ring
Key Observations :
- Positional Effects : The meta-chlorophenyl group in the target compound likely enhances electronic stabilization compared to ortho or para isomers, which may suffer from steric hindrance or reduced reactivity .
- Functional Group Interchange : Replacing chlorine with a hydroxyl group (as in 5-(3-hydroxyphenyl)furan-2-carbonyl chloride) increases polarity, impacting solubility and biological activity .
Variations in the Furan Substituents
Key Observations :
- Reactivity : CMFCC’s chloromethyl group enables nucleophilic substitution, making it superior for polymer synthesis compared to the less reactive chlorophenyl group in the target compound .
- Electronic Effects : Nitro and methyl substituents (e.g., in 5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride) alter electron density, affecting stability and reaction kinetics .
Key Observations :
Biological Activity
5-(3-Chlorophenyl)furan-2-carbonyl chloride is a chemical compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis methods, and applications of this compound, drawing from diverse research sources.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 241.07 g/mol. The compound features a furan ring substituted with a 3-chlorophenyl group and a carbonyl chloride functional group, which contributes to its reactivity in organic synthesis. It appears as a white to off-white crystalline solid, indicating its potential utility in various chemical applications .
Synthesis Methods
Several synthetic pathways have been reported for the production of this compound. These methods emphasize its versatility and potential for creating more complex molecules:
- Chlorination Reactions : Utilizing chlorinated solvents to facilitate the introduction of the chlorophenyl group.
- Acid Chloride Formation : The conversion of biomass-derived furfurals into acid chloride derivatives, which can be transformed into various biofuels.
Biological Activity
The biological activity of this compound has been explored in several contexts, particularly in anticancer research and as a precursor in organic synthesis.
Anticancer Properties
Recent studies have demonstrated that furan derivatives exhibit significant anticancer activities. For example, compounds structurally related to this compound have shown potent inhibitory effects against various cancer cell lines:
- MCF-7 Cell Line : A study indicated that related compounds exhibited IC50 values ranging from 3.77 to 24.79 µg/mL against MCF-7 cells, suggesting moderate to potent activity depending on the substituents on the phenyl ring .
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 5a | 24.79 ± 2.30 | Moderate |
| 5b | 12.64 ± 0.47 | Potent |
| 5e | 3.77 ± 0.13 | Highly Potent |
The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly influence the anticancer efficacy, with hydrophobic groups enhancing activity .
Other Biological Activities
Beyond anticancer properties, derivatives of this compound have also been evaluated for antimicrobial activities. The presence of the chlorophenyl group may enhance the compound's interaction with biological targets, leading to increased efficacy against bacterial strains.
Applications in Organic Chemistry
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of chiral furans used in pharmaceuticals and agrochemicals. Its ability to undergo asymmetric synthesis techniques makes it valuable in creating compounds with specific stereochemistry.
Case Studies
- Anticancer Research : A series of furan derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines, demonstrating that modifications to the furan structure can lead to significant changes in biological activity.
- Synthesis of Biofuels : Research indicated that this compound could be utilized in producing biofuels through its conversion into furoate ester derivatives, showcasing its potential in renewable energy applications.
Q & A
Q. What role does X-ray crystallography play in characterizing derivatives of this compound, and what challenges are typical?
- Methodological Answer : Single-crystal X-ray diffraction resolves stereoelectronic effects (e.g., dihedral angles between furan and phenyl rings). Challenges include low crystal stability due to hygroscopicity. Use SHELXL for refinement, with TWINABS for correcting absorption effects in needle-shaped crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
